(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine
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Overview
Description
(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine is a complex organic compound that features both imidazo[1,2-a]pyridine and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the alkylation of imidazo[1,2-a]pyridine with a thienylmethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thienyl or imidazo[1,2-a]pyridine moieties, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Aminoimidazo[1,2-a]pyridine
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
Uniqueness
What sets (2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine apart from similar compounds is its unique combination of imidazo[1,2-a]pyridine and thienyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these groups .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(thiophen-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-8-17-11-12(16-14(17)5-1)6-7-15-10-13-4-3-9-18-13/h1-5,8-9,11,15H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXXRVCXMZMLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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